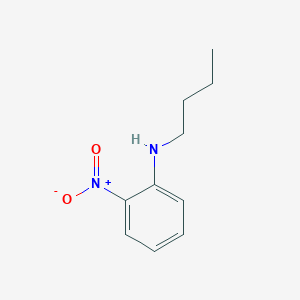![molecular formula C16H24N6O B2402767 N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide CAS No. 1333648-76-2](/img/structure/B2402767.png)
N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide is a complex organic compound that features a unique structure combining a cyanocyclohexyl group, a methyl group, and a triazolopyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazolopyridine ring system, followed by the introduction of the cyanocyclohexyl and methyl groups. Common reagents used in these reactions include various amines, nitriles, and cyclohexyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure the compound meets the required specifications for pharmaceutical applications .
化学反応の分析
Types of Reactions
N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in medicinal chemistry .
科学的研究の応用
N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, aiding in the development of new chemical entities.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
作用機序
The mechanism of action of N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar triazole ring system and are known for their biological activities, particularly as kinase inhibitors.
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also feature a triazole ring and are studied for their potential as dual kinase inhibitors.
[1,2,4]triazolo[4,3-a]quinoxaline derivatives: Known for their antiviral and antimicrobial activities, these compounds share structural similarities with the triazolopyridine moiety.
Uniqueness
N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide is unique due to its specific combination of functional groups and ring systems, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
特性
IUPAC Name |
N-(1-cyanocyclohexyl)-N-methyl-2-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-ylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O/c1-21(16(11-17)7-3-2-4-8-16)15(23)9-18-13-5-6-14-19-12-20-22(14)10-13/h12-13,18H,2-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAMUOCARJTKBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC1CCC2=NC=NN2C1)C3(CCCCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(2-chloro-4-fluorobenzyl)-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2402684.png)
![4-[(naphthalen-1-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B2402685.png)
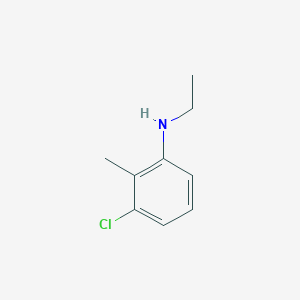
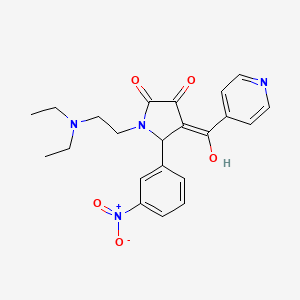
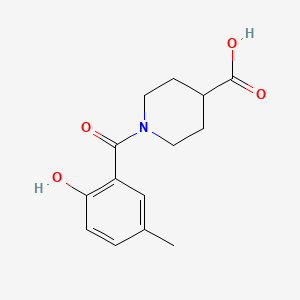
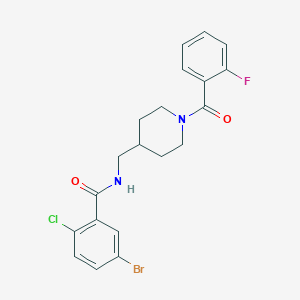

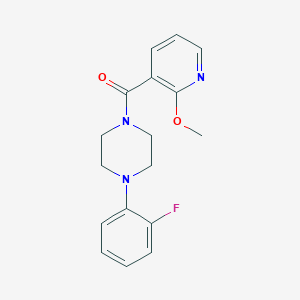
![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methyl-2H-triazole-4-carboxamide](/img/structure/B2402697.png)

![N-(4-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2402702.png)
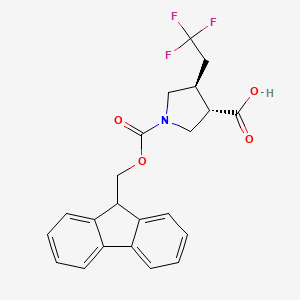
![N-[(6-Fluoro-3,4-dihydro-2H-chromen-2-yl)methyl]prop-2-enamide](/img/structure/B2402704.png)
